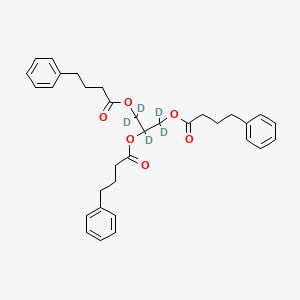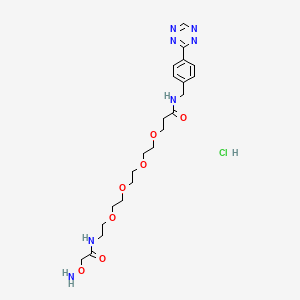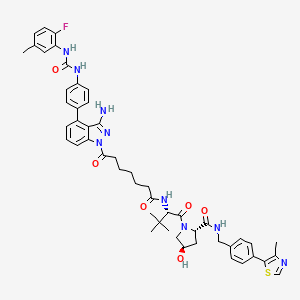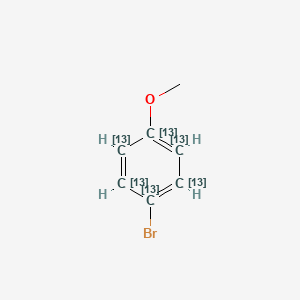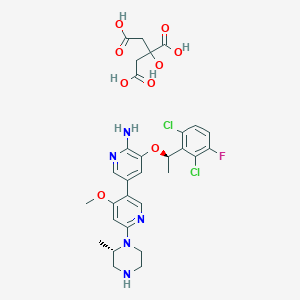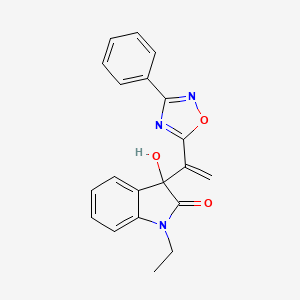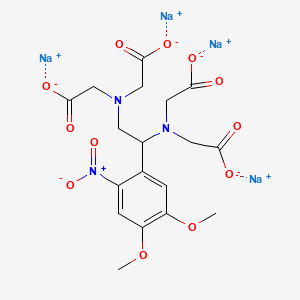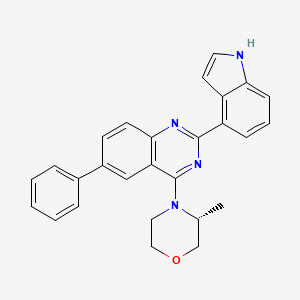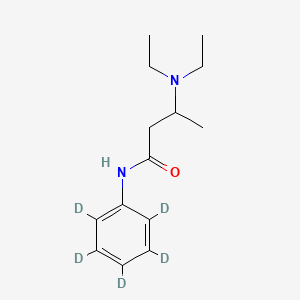
Amplicaine-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octacaine-d5, also known as 3-(Diethylamino)butyranilide-d5, is a deuterated form of Octacaine. It is a synthetic compound primarily used in scientific research. The deuterium labeling makes it particularly useful in various analytical and pharmacokinetic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octacaine-d5 involves the deuteration of Octacaine. This process typically includes the introduction of deuterium atoms into the molecular structure of Octacaine. The reaction conditions often require the use of deuterated reagents and solvents to achieve the desired level of deuteration.
Industrial Production Methods
Industrial production of Octacaine-d5 involves large-scale synthesis using deuterated chemicals. The process is carefully controlled to ensure high purity and consistent deuterium incorporation. The final product is often subjected to rigorous quality control measures to confirm its chemical composition and isotopic purity.
Analyse Chemischer Reaktionen
Types of Reactions
Octacaine-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction typically occurs under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. The reaction typically occurs under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles. The reaction typically occurs under various conditions depending on the specific substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols. Substitution reactions may yield a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Octacaine-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the pathways of drug metabolism.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Utilized in the development of new drugs and analytical methods.
Wirkmechanismus
The mechanism of action of Octacaine-d5 involves its interaction with various molecular targets. The deuterium atoms in the compound can affect the rate of chemical reactions, making it useful in studying reaction mechanisms. The compound can also interact with enzymes and receptors, providing insights into their function and regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lidocaine: A local anesthetic commonly used in medical procedures.
Bupivacaine: Another local anesthetic with a longer duration of action.
Ropivacaine: A local anesthetic with a similar structure to bupivacaine but with less cardiotoxicity.
Uniqueness
Octacaine-d5 is unique due to its deuterium labeling, which provides distinct advantages in analytical and pharmacokinetic studies. The presence of deuterium atoms can alter the compound’s physical and chemical properties, making it a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C14H22N2O |
|---|---|
Molekulargewicht |
239.37 g/mol |
IUPAC-Name |
3-(diethylamino)-N-(2,3,4,5,6-pentadeuteriophenyl)butanamide |
InChI |
InChI=1S/C14H22N2O/c1-4-16(5-2)12(3)11-14(17)15-13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3,(H,15,17)/i6D,7D,8D,9D,10D |
InChI-Schlüssel |
HKOURKRGAFKVFP-AITMVNPLSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)CC(C)N(CC)CC)[2H])[2H] |
Kanonische SMILES |
CCN(CC)C(C)CC(=O)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



